molecular formula C16H15N5O2 B14262856 3-Phenyl-1H-indole-2,5-dicarbohydrazide CAS No. 132371-73-4

3-Phenyl-1H-indole-2,5-dicarbohydrazide

Cat. No.: B14262856
CAS No.: 132371-73-4
M. Wt: 309.32 g/mol
InChI Key: WXIQSRPRYLRJRH-UHFFFAOYSA-N
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Description

3-Phenyl-1H-indole-2,5-dicarbohydrazide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs Indoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1H-indole-2,5-dicarbohydrazide typically involves the reaction of 3-phenylindole with hydrazine derivatives. One common method includes the use of carbohydrazide as a reagent. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1H-indole-2,5-dicarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenyl-1H-indole-2,5-dicarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-1H-indole-2,5-dicarbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin by binding at the colchicine site, leading to the destabilization of microtubules. This results in cell cycle arrest and apoptosis in cancer cells. The compound’s hydrazide moiety also allows it to form strong interactions with various enzymes, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-1H-indole-2-carbohydrazide
  • 3-Phenyl-1H-indole-5-carbohydrazide
  • 2-Phenylindole

Uniqueness

3-Phenyl-1H-indole-2,5-dicarbohydrazide is unique due to the presence of two carbohydrazide groups at positions 2 and 5 of the indole ring. This structural feature enhances its ability to interact with multiple molecular targets, making it a versatile compound for various applications. Compared to similar compounds, it exhibits higher potency in certain biological assays and has a broader spectrum of activity .

Properties

CAS No.

132371-73-4

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

3-phenyl-1H-indole-2,5-dicarbohydrazide

InChI

InChI=1S/C16H15N5O2/c17-20-15(22)10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(19-12)16(23)21-18/h1-8,19H,17-18H2,(H,20,22)(H,21,23)

InChI Key

WXIQSRPRYLRJRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)C(=O)NN)C(=O)NN

Origin of Product

United States

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